3-溴-5-(1H-咪唑-1-基)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

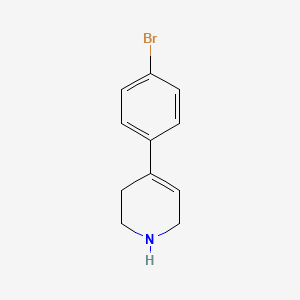

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a useful research compound. Its molecular formula is C8H6BrN3 and its molecular weight is 224.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Bromo-5-(1H-imidazol-1-yl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-5-(1H-imidazol-1-yl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

治疗潜力

咪唑衍生物表现出不同的生物活性,例如抗菌、抗分枝杆菌、抗炎、抗肿瘤、抗糖尿病、抗过敏、解热、抗病毒、抗氧化、抗阿米巴、抗蠕虫、抗真菌和致溃疡活性 . 因此,"3-溴-5-(1H-咪唑-1-基)吡啶"有可能用于开发具有这些治疗特性的新药。

抗菌活性

一些咪唑衍生物显示出良好的抗菌潜力 . 因此,"3-溴-5-(1H-咪唑-1-基)吡啶"可以研究其潜在的抗菌特性。

抗氧化活性

咪唑衍生物已被合成并评估了抗氧化潜力 . "3-溴-5-(1H-咪唑-1-基)吡啶"也可以评估其潜在的抗氧化特性。

功能分子的合成

咪唑杂环是功能分子的关键组成部分,这些功能分子被用于各种日常应用中 . "3-溴-5-(1H-咪唑-1-基)吡啶"可用于合成这些功能分子。

区域控制合成

最近在取代咪唑的区域控制合成方面取得了进展 . "3-溴-5-(1H-咪唑-1-基)吡啶"有可能用于这些先进的合成方法。

咪唑并[1,5-a]吡啶的构建

咪唑并[1,5-a]吡啶是一种杂环化合物,可以从容易获得的起始原料构建 . "3-溴-5-(1H-咪唑-1-基)吡啶"有可能用作咪唑并[1,5-a]吡啶构建中的起始原料。

作用机制

Target of Action

3-Bromo-5-(1H-imidazol-1-yl)pyridine is a compound that contains an imidazole ring, which is known to interact with a broad range of targetsImidazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with their targets through hydrogen bonding due to the presence of two nitrogen atoms in the imidazole ring . This interaction can lead to changes in the target’s function, which can result in the observed biological activities.

Biochemical Pathways

These could include pathways related to inflammation, tumor growth, bacterial and viral infections, and more .

Pharmacokinetics

Imidazole compounds are known to be highly soluble in water and other polar solvents due to the polar nature of the imidazole ring . This suggests that 3-Bromo-5-(1H-imidazol-1-yl)pyridine could have good absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.

Result of Action

Based on the known biological activities of imidazole derivatives, it can be inferred that this compound could potentially exhibit a range of effects, such as inhibiting bacterial growth, reducing inflammation, or slowing tumor growth .

Action Environment

For example, the imidazole ring is amphoteric in nature, showing both acidic and basic properties , which suggests that changes in pH could potentially influence its interaction with its targets.

未来方向

Imidazole derivatives have attracted substantial interest due to their potential pharmaceutical applications . The synthesis of imidazole derivatives has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazole derivatives and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

3-bromo-5-imidazol-1-ylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3/c9-7-3-8(5-11-4-7)12-2-1-10-6-12/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRGBDKMZPHTEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C2=CC(=CN=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90596306 |

Source

|

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

263868-66-2 |

Source

|

| Record name | 3-Bromo-5-(1H-imidazol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90596306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,3-Benzodioxol-5-yl)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)propanoic acid](/img/structure/B1288109.png)

![2-{5-Methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1288125.png)

![2,6-Bis[(dimethylamino)methyl]-4-(2-methylbutyl)benzenol](/img/structure/B1288127.png)

![2-[4-(2,1,3-Benzothiadiazol-5-ylmethyl)-piperazino]-1-ethanol](/img/structure/B1288139.png)